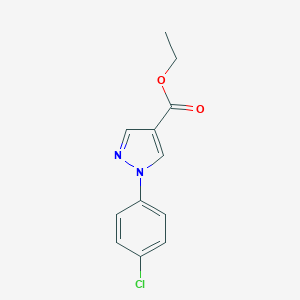

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a 4-chlorophenyl substituent on the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable acid catalyst, such as acetic acid. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction of the compound can lead to the formation of pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

- Oxidation products include pyrazole-4-carboxylic acids.

- Reduction products are pyrazoline derivatives.

- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Chemistry

Pesticide Development

The compound is primarily utilized in the formulation of novel pesticides and herbicides. Its structure allows for effective interaction with biological targets, enhancing efficacy against pests while minimizing environmental impact. Research indicates that derivatives of this compound can significantly improve crop protection strategies by targeting specific pest species without harming beneficial organisms .

Pharmaceutical Research

Drug Development

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceutical agents. It has shown potential in treating neurological disorders and other diseases due to its unique structural properties that facilitate interaction with biological targets. Studies have indicated its potential anti-inflammatory and anticancer activities, making it a candidate for further drug development research .

Material Science

Advanced Materials

In material science, this compound is explored for its potential in creating advanced materials with specific thermal and mechanical properties. Such materials are beneficial for industries like automotive and aerospace, where enhanced performance and durability are critical. The compound's unique characteristics allow for the development of materials that can withstand extreme conditions while maintaining structural integrity .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material in chromatography and mass spectrometry. Its use aids in the accurate detection and quantification of similar compounds, which is essential for both research and quality control processes in various industries .

Biochemistry

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it valuable for understanding biochemical mechanisms and identifying potential therapeutic targets. Investigations into its effects on specific enzymes have provided insights into its role in inflammatory processes, among other biological functions .

Data Table: Summary of Applications

Case Study 1: Pesticide Efficacy

A study conducted on the efficacy of this compound as a pesticide demonstrated significant reductions in pest populations while maintaining safety for non-target species. The research highlighted its potential as a sustainable alternative to conventional pesticides.

Case Study 2: Neurological Drug Development

Research exploring the compound's role as an intermediate in synthesizing drugs for neurological disorders revealed promising results in preclinical trials, indicating its effectiveness in modulating neurotransmitter activity.

Case Study 3: Material Durability Testing

Investigations into materials developed using this compound showed superior performance under extreme conditions compared to traditional materials, suggesting its utility in high-stress applications such as aerospace engineering.

Mécanisme D'action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

- Ethyl 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. For instance, the chloro substituent may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability in biological systems.

Activité Biologique

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by an ethyl ester group and a 4-chlorophenyl substituent on the pyrazole ring. This compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for drug development and agrochemical applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity, which may lead to the modulation of various biological pathways. For instance, it has been suggested that the compound can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that this compound can be effective against a range of pathogenic bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several models. In one study, it was shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the expression of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In cell line studies, it demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 49.85 |

| MCF-7 (breast cancer) | 0.46 |

| NCI-H460 (lung cancer) | 0.39 |

These findings indicate that the compound has significant growth inhibitory properties against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Properties

In a comparative study involving multiple pyrazole derivatives, this compound was found to be one of the most promising compounds with respect to its antibacterial activity. It showed synergistic effects when combined with colistin against resistant bacterial strains, suggesting its potential use as an antibiotic adjuvant .

Study on Anticancer Mechanisms

A recent investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in various cancer cell lines .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl ester group at the 4-position of the pyrazole ring undergoes oxidation to yield carboxylic acid derivatives. For example:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous pyridine or acidic media .

- Products : Pyrazole-4-carboxylic acid derivatives, which can be further esterified to form ethyl pyrazole-4-carboxylate analogs .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O/Pyridine | Reflux, 4–6 hrs | Pyrazole-4-carboxylic acid | 75–85% |

Hydrolysis Reactions

The ester moiety is susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl in ethanol yields the corresponding carboxylic acid .

- Basic Hydrolysis : NaOH or KOH in aqueous ethanol produces the sodium/potassium salt of the acid .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

- Reagents : Amines, thiols, or alkoxides in the presence of Cu catalysts .

- Products : Substituted phenylpyrazoles with enhanced electronic or steric properties .

Reduction Reactions

The pyrazole ring can undergo reduction to form pyrazoline derivatives:

- Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

- Products : Dihydro- or tetrahydro-pyrazole derivatives, depending on reaction severity .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ring Reduction | NaBH₄, MeOH | RT, 2 hrs | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate | 60% |

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

- Example : Reaction with aldehydes and malononitrile in the presence of DABCO yields pyrano[2,3-c]pyrazoles .

- Conditions : Ethanol, 30 minutes, 70°C .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclocondensation | Benzaldehyde, DABCO | EtOH, 70°C | Pyrano[2,3-c]pyrazole derivative | 85% |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions:

- Suzuki Coupling : With aryl boronic acids to introduce aryl groups at specific positions .

- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/water .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, 80°C | 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 78% |

Functional Group Transformations

The ester group can be converted into amides or hydrazides:

- Amide Formation : Reaction with primary amines using HATU/DIPEA .

- Hydrazide Formation : Hydrazine hydrate in ethanol.

Key Mechanistic Insights

- Steric and Electronic Effects : The 4-chlorophenyl group enhances electrophilic substitution reactivity at the para position due to its electron-withdrawing nature .

- Regioselectivity : Reactions at the pyrazole ring’s 4-position are favored due to the electron-deficient nature of the ester group .

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable in synthesizing bioactive molecules and functional materials.

Propriétés

IUPAC Name |

ethyl 1-(4-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAPXECZFJCYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549896 | |

| Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-33-5 | |

| Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.